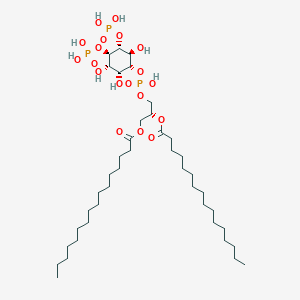
(4-Ethoxybenzyl)triphenylphosphonium bromide
概要
説明
“(4-Ethoxybenzyl)triphenylphosphonium bromide” is a phosphonium salt with different substituents attached to phosphorous and having different anions . It is used as a reactant for the synthesis of various compounds .
Synthesis Analysis
The synthesis of “(4-Ethoxybenzyl)triphenylphosphonium bromide” involves adsorption of its molecules on the surface, thereby creating a boundary on the surface which separates it from the surroundings . The process also involves the synergistic effect offered by some other anions like bromide (Br−) ions present in the solution .Molecular Structure Analysis
The molecular structure of “(4-Ethoxybenzyl)triphenylphosphonium bromide” is complex, with different substituents attached to phosphorous and having different anions . It has a molecular weight of 477.4 g/mol .Chemical Reactions Analysis
“(4-Ethoxybenzyl)triphenylphosphonium bromide” is investigated as an inhibitor for mild steel (MS) corrosion in 0.5 M H2SO4 solutions via electrochemical polarization and electrochemical impedance (EI) spectroscopy . The inhibition is of a mixed cathodic–anodic type .Physical And Chemical Properties Analysis
“(4-Ethoxybenzyl)triphenylphosphonium bromide” has a molecular weight of 477.4 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 476.09047 g/mol .科学的研究の応用
Corrosion Inhibition
(4-Ethoxybenzyl)triphenylphosphonium bromide: has been investigated as a green corrosion inhibitor for mild steel in acidic solutions. It shows excellent inhibitory properties, with efficiencies of approximately 98% at an optimal concentration. The compound acts through a mixed cathodic-anodic type inhibition and adheres to the Langmuir Adsorption Isotherm, indicating both physisorption and chemisorption on the metal surface .
Electrochemical Analysis
The structural effects of ionic liquids like (4-Ethoxybenzyl)triphenylphosphonium bromide play a crucial role in enhancing the corrosion protection of metals. By altering the cationic or anionic parts, the chemical properties change, which can significantly improve the electron-donating nature and lead to better surface protection from metal dissolution .
Organic Synthesis
This compound is used as a reactant in the Wittig reaction , which is a method for preparing alkenes. It is particularly useful in the synthesis of styrylquinolones , which are compounds with potential pharmacological activities .
Antiplasmodial and Anticancer Agents
(4-Ethoxybenzyl)triphenylphosphonium bromide: is employed in the preparation of indolone-N-oxides . These compounds have shown promise as antiplasmodial agents, which could be useful in treating malaria, and also as potential anticancer agents .
HIV Integrase Inhibitor Synthesis
The compound is instrumental in assembling the pyrimidinone core of HIV integrase inhibitor raltegravir potassium . This application is significant in the field of antiretroviral drug development .
Material Chemistry
In the broader field of material chemistry, organophosphates like (4-Ethoxybenzyl)triphenylphosphonium bromide are studied for their potential applications in various domains, such as continuous-wave Raman lasers, scintillators, and white light-emitting diodes (WLEDs) .
作用機序
Target of Action
The primary target of (4-Ethoxybenzyl)triphenylphosphonium bromide, also known as EBTPPB, is mild steel (MS) in acidic medium . The compound acts as a corrosion inhibitor, reducing the corrosion rate of the metallic substance .
Mode of Action
EBTPPB interacts with its target, mild steel, through a process of adsorption . The compound forms a boundary on the MS surface, separating it from the surroundings . This adsorption is influenced by the presence of a polar group in the inhibitor structure, which allows the molecules to attach themselves to the metal surface . The compound exhibits both physisorption and predominantly chemisorption mechanisms on the MS surface .
Biochemical Pathways
The inhibition process involves two key steps: the transfer of the inhibitor to the face of the metal and the chemical interactions of the protector and the metal surface . The structure and coverage of the inhibitory molecules both determine their inhibiting ability . The phosphonium compounds, to which EBTPPB belongs, are a class of ionic salts .
Pharmacokinetics
The compound has been found to have good inhibiting features for MS corrosion in the corrosive medium, with efficiencies of approximately 98% at an optimum concentration . The inhibition is of a mixed cathodic–anodic type . The passive potential of the modified steel specimen is in the inactive region, thus inhibiting the corrosion process .
Result of Action
The result of EBTPPB’s action is a significant reduction in the corrosion rate of mild steel in an acidic medium . Scanning Electron Microscopy (SEM) associated with Energy Dispersion X-ray (EDX) and Atomic Force Microscopy (AFM) assessment of the electrode surface is consistent with the existence of an adsorbing screen of EBTPPB molecules .
Action Environment
The action of EBTPPB is influenced by environmental factors such as the presence of other anions like bromide ions in the solution . These ions can offer a synergistic effect, enhancing the inhibitory action of EBTPPB .
Safety and Hazards
“(4-Ethoxybenzyl)triphenylphosphonium bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .
将来の方向性
“(4-Ethoxybenzyl)triphenylphosphonium bromide” is a new phosphonium salt that is being investigated for its potential uses. It has been studied as an inhibitor for mild steel (MS) corrosion in 0.5 M H2SO4 solutions . Future research may explore its other potential applications and further investigate its properties and mechanisms of action.
特性
IUPAC Name |
(4-ethoxyphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKKJRCQNVENM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369138 | |
| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxybenzyl)triphenylphosphonium bromide | |
CAS RN |
82105-88-2 | |
| Record name | Phosphonium, [(4-ethoxyphenyl)methyl]triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82105-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (4-Ethoxybenzyl)triphenylphosphonium bromide interact with mild steel to inhibit corrosion?
A1: (4-Ethoxybenzyl)triphenylphosphonium bromide acts as a mixed cathodic-anodic inhibitor on mild steel surfaces in acidic environments. [] This means it disrupts both the cathodic and anodic reactions involved in the corrosion process.
Q2: What analytical techniques were employed to study the interaction between (4-Ethoxybenzyl)triphenylphosphonium bromide and the mild steel surface?
A2: The researchers employed a combination of electrochemical and surface characterization techniques. Electrochemical impedance spectroscopy (EIS) and polarization measurements provided insights into the corrosion inhibition mechanism and efficiency. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)










